1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
CAS No.: 1023431-52-8
Cat. No.: VC5912812
Molecular Formula: C21H14N2O3S
Molecular Weight: 374.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023431-52-8 |
|---|---|
| Molecular Formula | C21H14N2O3S |
| Molecular Weight | 374.41 |
| IUPAC Name | 1,3-diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C21H14N2O3S/c24-19-18(14-17-12-7-13-27-17)20(25)23(16-10-5-2-6-11-16)21(26)22(19)15-8-3-1-4-9-15/h1-14H |
| Standard InChI Key | QEJSJAQTUWGMFP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a six-membered diazinane ring (1,3-diazinane) with three ketone groups at the 2-, 4-, and 6-positions. The 1- and 3-positions are substituted with phenyl groups, while the 5-position features a thiophen-2-ylmethylidene moiety. This conjugation of aromatic and heteroaromatic systems imparts distinct electronic properties, influencing its reactivity and interactions .
Key Structural Features:
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Diazinane core: Provides a rigid scaffold for functionalization.
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Phenyl groups: Enhance hydrophobicity and π-π stacking potential.
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Thiophene substituent: Introduces electron-rich regions for electrophilic reactions.
Spectroscopic Identification
Spectroscopic data for structurally analogous compounds (e.g., 1,3-bis(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione) reveal characteristic signals:
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IR: Strong absorptions at 1,710–1,750 cm (C=O stretching) and 1,550–1,600 cm (C=C aromatic) .
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H NMR: Resonances for phenyl protons (δ 7.2–7.8 ppm), thiophene protons (δ 6.9–7.1 ppm), and methylidene protons (δ 6.5–6.7 ppm).
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C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm), and methylidene carbons (δ 110–120 ppm) .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via condensation reactions between thiophene-2-carbaldehyde derivatives and 1,3-diphenyl-1,3-diazinane-2,4,6-trione precursors. A representative protocol involves:
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Precursor Preparation: 1,3-Diphenylbarbituric acid (5,5-diphenyl-1,3-diazinane-2,4,6-trione) is synthesized by reacting phenylurea with diethyl malonate under acidic conditions .
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Knoevenagel Condensation: The precursor reacts with thiophene-2-carbaldehyde in the presence of a base (e.g., piperidine) to form the methylidene linkage.
Industrial-Scale Manufacturing
Industrial production often employs continuous flow reactors to enhance yield (≥85%) and reduce reaction times (2–4 hours). Key advantages include:
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Temperature Control: Precise management of exothermic reactions.
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Scalability: Suitable for multi-kilogram batches.
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Safety: Minimized handling of reactive intermediates.
Chemical Reactivity and Functionalization
Nucleophilic Additions
Applications in Research and Industry
Medicinal Chemistry
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Anticancer Agents: Analogous compounds (e.g., 5,5-diphenylbarbituric acid derivatives) exhibit inhibitory activity against tyrosine kinases, suggesting potential in oncology .
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Antimicrobial Activity: Thiophene-containing diazinanes demonstrate moderate efficacy against Staphylococcus aureus and Escherichia coli .
Material Science
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Organic Electronics: The conjugated system facilitates charge transport, making it a candidate for organic field-effect transistors (OFETs).
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Coordination Polymers: Metal complexes (e.g., with Cu) form frameworks with applications in gas storage .
Physicochemical Properties
Table 1: Key Physical Properties
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